![molecular formula C15H24N2O3 B2582843 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361728-10-9](/img/structure/B2582843.png)
1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a piperidine-based compound that is structurally similar to other drugs used in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is not fully understood. However, it has been proposed that 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one inhibits the activity of certain enzymes that are involved in the inflammatory response and tumor growth. Additionally, 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been shown to inhibit the replication of the HIV virus.
Biochemical and Physiological Effects:
1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has also been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been shown to inhibit the replication of the HIV virus in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one in lab experiments is its versatility. 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can be used in a variety of assays to study its effects on different biological systems. Additionally, 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one in lab experiments is that its mechanism of action is not fully understood. This may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one. One potential area of research is the development of 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one analogs with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one. This may lead to the development of more effective treatments for diseases such as cancer, HIV, and Alzheimer's disease. Finally, more research is needed to determine the safety and efficacy of 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one in humans.
Synthesis Methods
The synthesis of 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves the reaction of piperidine-4-carboxylic acid with 2-(methoxymethyl)pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with propargyl bromide to yield the final product, 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one.
Scientific Research Applications
1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. 1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been studied for its potential use in the treatment of cancer, HIV, and Alzheimer's disease.
properties
IUPAC Name |
1-[4-[2-(methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-14(18)16-9-6-12(7-10-16)15(19)17-8-4-5-13(17)11-20-2/h3,12-13H,1,4-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKFWUDLJLUWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(Methoxymethyl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one |
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